

What is the chemical structure of Methyl Ferulate?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl Ferulate**

Cat. No.: **B141930**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Structure and Properties of **Methyl Ferulate**

Abstract

Methyl ferulate, the methyl ester of ferulic acid, is a naturally occurring phenolic compound that has garnered significant attention within the scientific community. Its enhanced lipophilicity compared to its parent compound, ferulic acid, improves its bioavailability and expands its potential applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **Methyl Ferulate**. We will delve into its molecular architecture, including its stereoisomers, and explore its role as a potent antioxidant and anti-inflammatory agent. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

Introduction to Methyl Ferulate

Methyl ferulate is a derivative of ferulic acid, a hydroxycinnamic acid abundantly found in the cell walls of plants^[1]. As an ester, it is characterized by an aromatic structure with a methoxy group and a trans-double bond in its side chain^[2]. This compound is naturally present in various plants, including *Stemona tuberosa*, *Pisonia aculeata*, and *Allium cepa* (onion)^{[3][4][5]}. The esterification of ferulic acid to **Methyl Ferulate** increases its lipophilicity, which can enhance its ability to permeate cell membranes, making it a subject of interest for pharmaceutical and cosmetic applications^{[6][7]}. Its biological activities, particularly its

antioxidant and anti-inflammatory properties, are well-documented and form the basis of its potential therapeutic uses[2][4][6].

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is fundamental to its study and application. This section details the nomenclature, molecular formula, and various chemical identifiers for **Methyl Ferulate**.

Nomenclature and Chemical Identifiers

The systematic name for the most common isomer of **Methyl Ferulate** is methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[3]. It is also widely known by several synonyms, including Ferulic acid methyl ester and Methyl 4'-hydroxy-3'-methoxycinnamate[2][8].

Identifier	Value	Source
IUPAC Name	methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate	PubChem[3]
Molecular Formula	C ₁₁ H ₁₂ O ₄	PubChem[3]
Molecular Weight	208.21 g/mol	PubChem[3]
CAS Number	2309-07-1	CAS Common Chemistry[9]
InChI	InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+	PubChem[3]
InChIKey	AUJXJFHANFIVKH-GQCTYLIASA-N	PubChem[3]
SMILES	COC1=C(C=CC(=C1)/C=C/C(=O)OC)O	PubChem[3]

Structural Representation

Methyl Ferulate's structure consists of a guaiacol (2-methoxyphenol) ring substituted with a methyl acrylate group. The double bond in the acrylate side chain is typically in the trans (E) configuration, which is the more stable isomer.

2D Chemical Structure of **Methyl Ferulate**

Stereochemistry: trans vs. cis Isomers

Methyl Ferulate can exist as two geometric isomers: trans (E) and cis (Z), due to the double bond in the propenoate side chain. The trans-isomer is the naturally occurring and more stable form[10]. The IUPAC name for the cis-isomer is methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate[11]. The different spatial arrangements of the substituents around the double bond can lead to variations in their biological activities.

Isomer	CAS Number	InChIKey
trans-Methyl Ferulate (E)	2309-07-1	AUJXJFHANFIVKH-GQCTYLIASA-N
cis-Methyl Ferulate (Z)	34298-89-0	AUJXJFHANFIVKH-XQRVVYSFSA-N

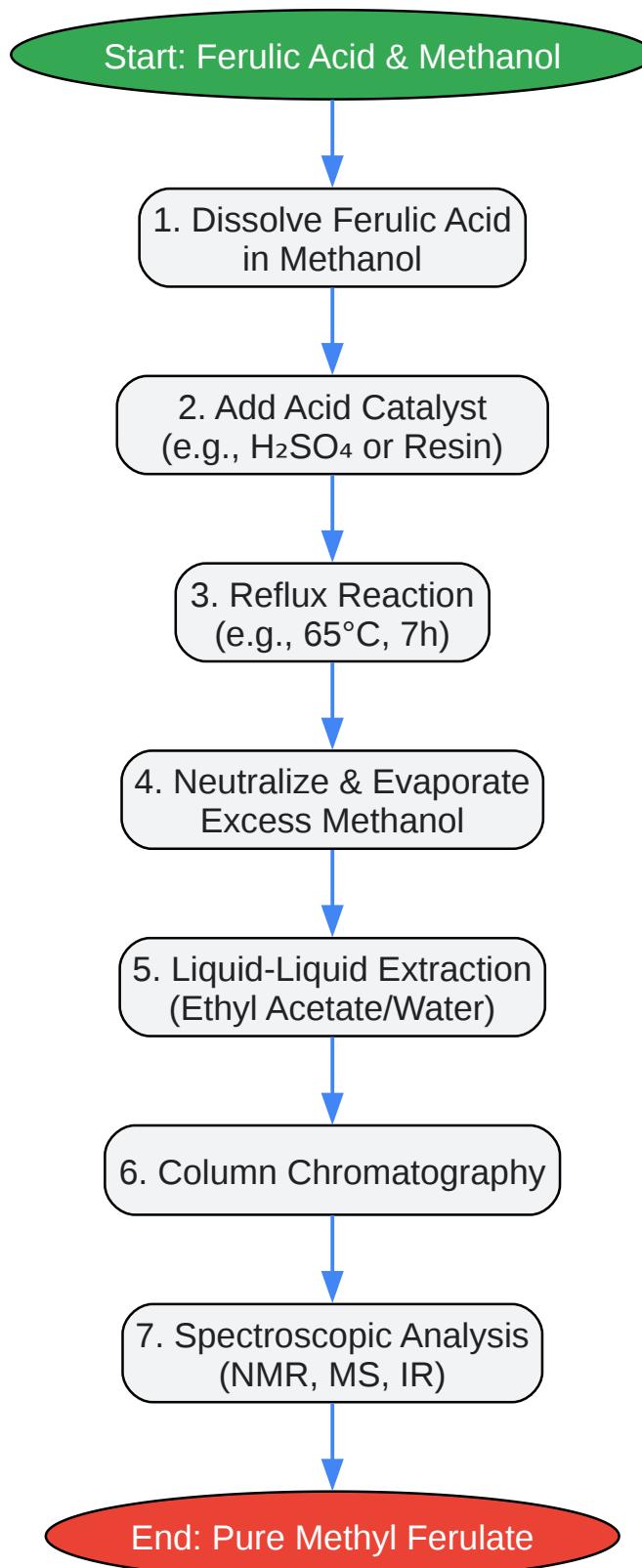
Physicochemical Properties

The physical and chemical properties of **Methyl Ferulate** dictate its behavior in various systems, including its solubility, stability, and interaction with biological membranes.

Property	Value	Source
Appearance	Pale yellow to brownish liquid or solid	CymitQuimica[2]
Melting Point	178-180 °C	CAS Common Chemistry[9]
Boiling Point	163 °C at 1 Torr	CAS Common Chemistry[9]
Solubility	Soluble in organic solvents like ethanol, methanol, DMSO, and chloroform. Limited solubility in water.	CymitQuimica[2], Cayman Chemical[8]
logP (o/w)	~1.8 - 2.2	PubChem[3], The Good Scents Company[12]
UV max (in Ethanol)	219, 237, 326 nm	Cayman Chemical[8]

Synthesis and Natural Occurrence

Methyl Ferulate can be obtained from natural sources or synthesized in the laboratory.


Chemical Synthesis: Fischer Esterification

Methyl Ferulate is commonly synthesized via the Fischer esterification of ferulic acid with methanol in the presence of an acid catalyst[13]. This method is efficient and widely used for laboratory-scale production.

Experimental Protocol: Synthesis of **Methyl Ferulate**

- Reactant Preparation: In a round-bottom flask, dissolve ferulic acid in an excess of methanol.
- Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or a strongly acidic cationic exchange resin) to the solution[13].
- Reaction: Reflux the mixture at approximately 65 °C for several hours (e.g., 7 hours)[13]. The reaction progress can be monitored by thin-layer chromatography (TLC)[7].

- Work-up: After the reaction is complete, neutralize the acid catalyst. Evaporate the excess methanol under reduced pressure.
- Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can be purified by column chromatography on silica gel to yield pure **Methyl Ferulate**^[7].
- Characterization: The final product is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity^{[13][14]}.

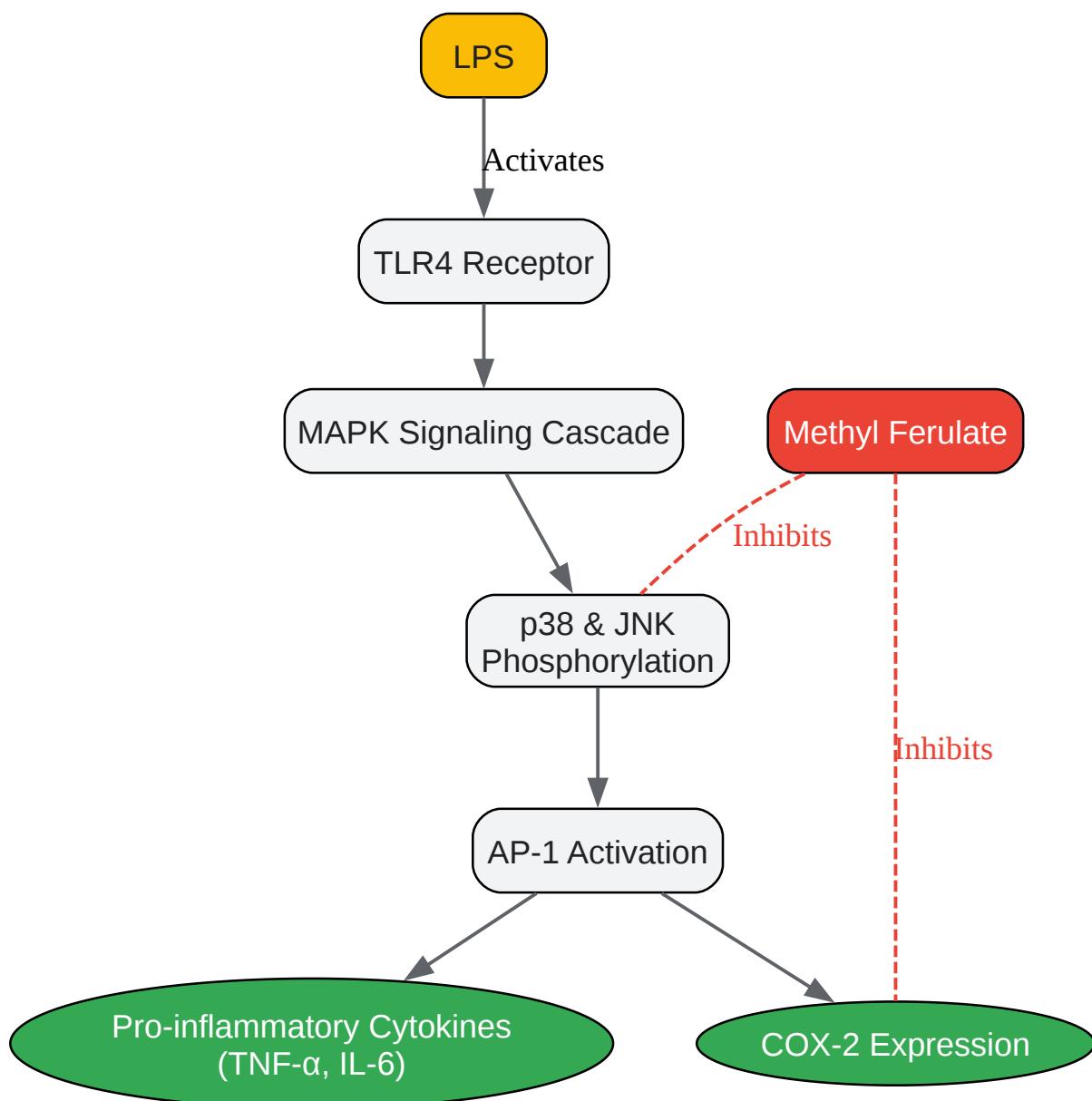
[Click to download full resolution via product page](#)

Workflow for the Synthesis of **Methyl Ferulate**

Natural Sources

Methyl Ferulate is a natural metabolite found in a variety of plants. It has been isolated from the roots of *Stemona tuberosa*, as well as from *Pisonia aculeata*, *Meum athamanticum*, and *Iris milesii*[\[3\]](#)[\[4\]](#)[\[15\]](#). Its presence in edible plants like onions contributes to its dietary intake[\[12\]](#).

Biological Activities and Mechanisms of Action


Methyl Ferulate exhibits a range of biological activities, primarily stemming from its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The phenolic hydroxyl group in the structure of **Methyl Ferulate** is crucial for its antioxidant activity. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress[\[2\]](#)[\[16\]](#). This property makes it a compound of interest for preventing oxidative damage in biological systems and as a preservative in food and cosmetic formulations[\[2\]](#)[\[17\]](#).

Anti-inflammatory Activity

Methyl Ferulate has demonstrated significant anti-inflammatory effects. It can suppress the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IFN- γ in lipopolysaccharide-activated macrophages[\[4\]](#)[\[18\]](#). Mechanistically, it inhibits the expression of cyclooxygenase-2 (COX-2) and blocks the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun NH₂-terminal kinase (JNK)[\[4\]](#)[\[18\]](#).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Thieme E-Journals - *Planta Medica* / Abstract [thieme-connect.com]
- 2. CAS 2309-07-1: Methyl ferulate | CymitQuimica [cymitquimica.com]
- 3. Methyl Ferulate | C11H12O4 | CID 5357283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KNApSACk Metabolite Information - C00030753 [knapsackfamily.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. bioaustralis.com [bioaustralis.com]
- 11. Methyl cis-ferulate | C11H12O4 | CID 10176654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. methyl ferulate, 2309-07-1 [thegoodsentscompany.com]
- 13. (Open Access) Synthesis of methyl ferulate catalyzed by cationic exchange resin (2010) | Liao Guo-jun | 1 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Methyl ferulate | CAS:22329-76-6 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. Buy Methyl ferulate | 22329-76-6 [smolecule.com]
- 17. specialchem.com [specialchem.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Methyl Ferulate?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141930#what-is-the-chemical-structure-of-methyl-ferulate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com